molecular formula C18H18N4O3S2 B6119687 2-((5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide

2-((5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide

Cat. No.: B6119687
M. Wt: 402.5 g/mol
InChI Key: YMIWXZOZIGCURR-UHFFFAOYSA-N
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Description

2-((5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrimidine ring, a thiazole ring, and an acetamide group, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the pyrimidine and thiazole intermediates. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol, and catalysts like triethylamine or potassium carbonate. The final step usually involves the coupling of the pyrimidine and thiazole intermediates under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are essential to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-((5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-((5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide: Unique due to its specific combination of pyrimidine and thiazole rings.

    N1-(2-hydroxyethyl)-N2-(4-phenylthiazol-2-yl)oxalamide: Similar structure but lacks the pyrimidine ring.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S2/c1-11-13(7-8-23)16(25)22-17(19-11)27-10-15(24)21-18-20-14(9-26-18)12-5-3-2-4-6-12/h2-6,9,23H,7-8,10H2,1H3,(H,19,22,25)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIWXZOZIGCURR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC(=O)NC2=NC(=CS2)C3=CC=CC=C3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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